molecular formula C11H15NO4S B2465936 N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide CAS No. 2097883-27-5

N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide

Cat. No. B2465936
CAS RN: 2097883-27-5
M. Wt: 257.3
InChI Key: NQEWFSDSTSTJQD-UHFFFAOYSA-N
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Description

“N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide” is a chemical compound with the CAS Number: 478080-65-8 . It has a molecular weight of 363.43 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H21NO5S/c1-22-16-6-4-5-15 (11-16)13-19-25 (20,21)10-9-14-7-8-17 (23-2)18 (12-14)24-3/h4-12,19H,13H2,1-3H3/b10-9+ . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 363.43 . The InChI code for the compound is 1S/C18H21NO5S/c1-22-16-6-4-5-15 (11-16)13-19-25 (20,21)10-9-14-7-8-17 (23-2)18 (12-14)24-3/h4-12,19H,13H2,1-3H3/b10-9+ , which represents its molecular structure.

Scientific Research Applications

Anticancer Potential

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, including N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide, have been synthesized and evaluated for their anticancer activity. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines, such as human hepatocellular carcinoma, human medulloblastoma, human cervical cancer, and human colon cancer. Notably, some derivatives demonstrated potent activity as vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, surpassing the reference drug dasatinib in effectiveness (Ghorab et al., 2016).

Endothelin Receptor Antagonism

The compound has been studied in the context of its potential as an endothelin receptor antagonist. Research involving derivatives of this compound found potent and selective antagonistic activity at the endothelin receptors, indicating their potential use in cardiovascular therapies (Raju et al., 1997).

Environmental Impact Studies

There is research investigating the occurrence and environmental impact of perfluorinated alkyl sulfonamides, including derivatives related to N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide. These studies have focused on their presence in indoor and outdoor air, as well as in indoor dust, highlighting the need for understanding their environmental and health impacts (Shoeib et al., 2004).

Enzyme Inhibition

Studies have demonstrated that derivatives of this compound can act as inhibitors of human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This indicates potential applications in the development of new therapeutic agents for a variety of diseases, including those affecting the central nervous system and cancer (Ozmen Ozgun et al., 2019).

Redox Behavior Analysis

The redox behavior of derivatives of N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide has been studied, providing insights into their chemical properties and potential applications in various fields such as materials science and analytical chemistry (Asirvatham & Hawley, 1974).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]ethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-4-17(13,14)12-8-9-5-6-10(15-2)11(7-9)16-3/h4-7,12H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEWFSDSTSTJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethoxyphenyl)methyl]ethene-1-sulfonamide

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